(dimethylamino)phosphonothioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(dimethylamino)phosphonothioyl dichloride is an organophosphorus compound with the chemical formula C2H6Cl2NPS. It is a colorless liquid that is primarily used as a reagent in the synthesis of other organophosphorus compounds. This compound is known for its electron-deficient nature and is often utilized in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(dimethylamino)phosphonothioyl dichloride can be synthesized through the reaction of dimethylamine with phosphorus trichloride and sulfur. The general reaction is as follows:
PCl3+(CH3)2NH+S→(CH3)2NP(S)Cl2+HCl
This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are carefully controlled to ensure high yield and purity. The process often includes steps for the purification of the final product, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(dimethylamino)phosphonothioyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.
Oxidation and Reduction: It can be oxidized to form phosphonothioic acid derivatives or reduced to form phosphine derivatives.
Hydrolysis: It reacts with water to produce dimethylamine, phosphonothioic acid, and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Grignard Reagents: For the formation of phosphine derivatives.
Alcohols and Amines: For substitution reactions to form esters and amides.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions include:
Phosphonothioic Acid Derivatives: From oxidation reactions.
Phosphine Derivatives: From reduction reactions.
Esters and Amides: From substitution reactions with alcohols and amines.
Scientific Research Applications
(dimethylamino)phosphonothioyl dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (dimethylamino)phosphonothioyl dichloride involves its reactivity with nucleophiles and its ability to form stable complexes with various substrates. The compound can interact with molecular targets such as DNA, leading to inhibition of DNA synthesis and potential cytotoxic effects. The pathways involved in its mechanism of action include the formation of reactive intermediates that can cause cellular damage.
Comparison with Similar Compounds
(dimethylamino)phosphonothioyl dichloride can be compared with other similar organophosphorus compounds, such as:
Dimethylaminophosphorus Dichloride: Similar in structure but lacks the sulfur atom, making it less reactive in certain types of reactions.
Diethylphosphoramidous Dichloride: Contains ethyl groups instead of methyl groups, leading to different reactivity and applications.
Bis(dimethylamino)chlorophosphine: Contains two dimethylamino groups, making it more sterically hindered and less reactive in substitution reactions.
The uniqueness of this compound lies in its combination of dimethylamino and phosphonothioyl groups, which confer specific reactivity and applications not found in other similar compounds.
Properties
CAS No. |
1498-65-3 |
---|---|
Molecular Formula |
C2H6Cl2NPS |
Molecular Weight |
178.02 g/mol |
IUPAC Name |
N-dichlorophosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6Cl2NPS/c1-5(2)6(3,4)7/h1-2H3 |
InChI Key |
DWISDTKOMUFVDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.